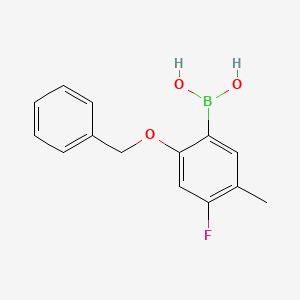
2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid, also known as BFMPB, is a boronic acid derivative that has gained significant attention in scientific research due to its unique properties. BFMPB is a colorless solid compound that is soluble in organic solvents. It is widely used in various fields of research, including medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodologies : Research on boronic acids, including derivatives like 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid, focuses on various synthesis methods. For instance, Qiu et al. (2009) developed a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl, a molecule related to phenylboronic acids, highlighting the evolving synthesis techniques in this chemical domain (Qiu, Gu, Zhang, & Xu, 2009).
Chemical Reactivity and Properties : Gozdalik, Adamczyk-Woźniak, and Sporzyński (2017) explored the properties of fluoro-substituted boronic acids and their derivatives, which are pertinent to understanding the behavior of this compound in different chemical environments (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Applications in Biology and Medicine
Antiproliferative and Anticancer Potential : Psurski et al. (2018) evaluated the antiproliferative potential of phenylboronic acid derivatives, including this compound, in various cancer cell lines. Their research indicates promising anticancer applications for these compounds (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).
Antimicrobial Activity : Adamczyk-Woźniak et al. (2012) investigated the antimicrobial activity of phenylboronic acids and benzoxaboroles, demonstrating their effectiveness against various microorganisms. This research suggests potential applications of this compound in antimicrobial treatments (Adamczyk-Woźniak, Komarovska-Porokhnyavets, Misterkiewicz, Novikov, & Sporzyński, 2012).
Analytical Chemistry and Sensor Development
- Fluorescence Imaging and Sensing : Tian et al. (2017) developed a novel near-infrared fluorescent probe using an arylboronate, related to phenylboronic acids, for benzoyl peroxide detection in samples and living organisms. This highlights the role of boronic acids in the development of sensitive and specific chemical sensors (Tian, Li, Pang, Li, & Yang, 2017).
Future Directions
Boronic acids and their derivatives have been gaining interest in medicinal chemistry, mainly due to their diverse biological activities, such as anticancer, antibacterial, and antiviral activity . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, the studies with boronic acids in medicinal chemistry are expected to be extended in order to obtain new promising drugs shortly .
properties
IUPAC Name |
(4-fluoro-5-methyl-2-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3/c1-10-7-12(15(17)18)14(8-13(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDQCNDNFRBVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OCC2=CC=CC=C2)F)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

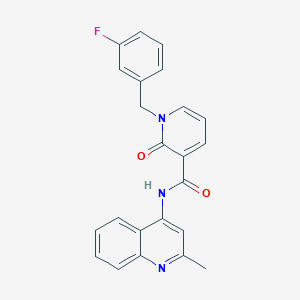
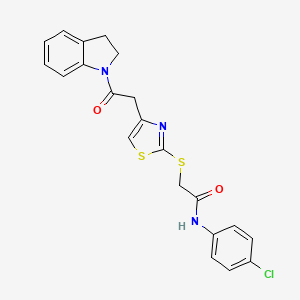
![2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2511318.png)


![4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde](/img/structure/B2511324.png)
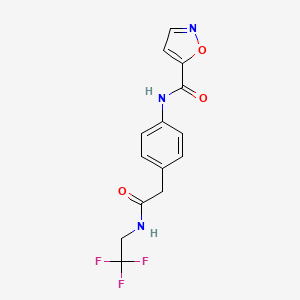

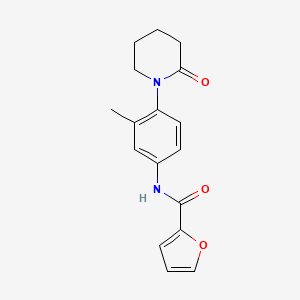
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2511332.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2511336.png)

